1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
It’s mentioned that indole-based compounds have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Mode of action
It’s known that many indole-based antitumor agents target microtubules and their component protein, tubulin . These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of action
The compound has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Biologische Aktivität
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and an indolin-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O3, with a molecular weight of approximately 396.45 g/mol. The structural features include:
- A benzo[d][1,3]dioxole ring, known for its role in various biological activities.
- An indolin-1-yl group that contributes to the compound's pharmacological profile.
- A dimethylamino phenyl substituent that enhances its solubility and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study focusing on related compounds reported IC50 values in the low micromolar range for several derivatives against glioblastoma cells, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance their cytotoxic effects .
Enzyme Inhibition
The compound's structure suggests potential activity as an inhibitor of key enzymes involved in cancer progression. For example, similar compounds have been identified as potent inhibitors of protein disulfide isomerase (PDI), which plays a crucial role in protein folding and has been implicated in tumor growth and metastasis .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes such as PDI, it may disrupt normal cellular functions.
- Induction of Apoptosis : The structural components may interact with signaling pathways that lead to programmed cell death in cancerous cells.
Case Studies
In a recent study examining structurally related compounds, several derivatives were tested for their biological activity against various cancer cell lines. The findings revealed that modifications to the benzo[d][1,3]dioxole moiety could significantly enhance anticancer activity. For instance:
- Compound A : Exhibited an IC50 of 5 µM against breast cancer cells.
- Compound B : Showed a reduced IC50 of 2 µM when combined with other chemotherapeutic agents.
These results highlight the importance of structural optimization in enhancing biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-29(2)21-10-7-19(8-11-21)23(30-14-13-18-5-3-4-6-22(18)30)16-27-26(31)28-20-9-12-24-25(15-20)33-17-32-24/h3-12,15,23H,13-14,16-17H2,1-2H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUEPZIADQIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.